4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene
Overview
Description
4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene is an organic compound with the molecular formula C11H14O3 This compound is characterized by a furan ring substituted with an ethoxycarbonyl group and a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene typically involves the reaction of 5-ethoxycarbonyl-2-furanyl derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or organometallic reagents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and substituted furan derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, altering their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Ethoxycarbonyl-2-furanyl)-1-butene
- 2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene
- 5-Ethoxycarbonyl-2-fufurylzinc chloride
Uniqueness
4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene is unique due to its specific substitution pattern on the furan ring and the presence of a butene chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.
Properties
IUPAC Name |
ethyl 5-(3-methylbut-3-enyl)furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)11-8-7-10(15-11)6-5-9(2)3/h7-8H,2,4-6H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASJMDKPPWMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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